N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves multiple steps, starting with the preparation of the phenylacetyl hydrazine derivativeThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially forming hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or as a tool in drug discovery.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The phenylacetyl and hydrazino groups may interact with enzymes or receptors, modulating their activity. The thiophene ring can also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar compounds include other phenylacetyl hydrazine derivatives and thiophene-containing molecules. Compared to these compounds, N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties . Some similar compounds include:
- Phenylacetone
- Benzyl methyl ketone
- Phenyl-2-propanone
Properties
CAS No. |
649547-20-6 |
---|---|
Molecular Formula |
C14H13N3O2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2S2/c18-12(9-10-5-2-1-3-6-10)16-17-14(20)15-13(19)11-7-4-8-21-11/h1-8H,9H2,(H,16,18)(H2,15,17,19,20) |
InChI Key |
ZSRZWWOKAXCIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CC=CS2 |
solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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